molecular formula C17H17N5O2 B5533970 1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea

1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea

Cat. No.: B5533970
M. Wt: 323.35 g/mol
InChI Key: ARRONTYQKWQPEY-WOJGMQOQSA-N
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Description

1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a phenyl-urea moiety, which contributes to its chemical reactivity.

Preparation Methods

The synthesis of 1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyleneamino Group: The methyleneamino group is introduced via a condensation reaction between the benzimidazole derivative and an appropriate aldehyde.

    Formation of the Phenyl-Urea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenyl-urea moiety may enhance binding affinity and specificity, leading to more effective inhibition of target molecules. Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a benzimidazole core and a phenyl-urea moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-14-9-8-12(10-15(14)22(2)17(21)24)11-18-20-16(23)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,20,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRONTYQKWQPEY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)NC3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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